molecular formula C14H9N3OS3 B2900809 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole CAS No. 1251674-82-4

3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2900809
CAS No.: 1251674-82-4
M. Wt: 331.43
InChI Key: VHPJSKWVNNLXHK-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole (CAS Number: 1251674-82-4) is a synthetic heterocyclic compound with a molecular formula of C 14 H 9 N 3 OS 3 and a molecular weight of 331.4 g/mol [ 1 ]. This complex molecule features a 1,2,4-oxadiazole core, a privileged structure in medicinal chemistry known for its bioisosteric properties, serving as a stable surrogate for esters and amides to improve metabolic stability [ 2 ]. The structure is further elaborated with thiophene and thiazole rings, heterocycles frequently employed in drug discovery for their diverse biological activities [ 3 ]. The integration of these distinct heterocyclic systems makes this compound a valuable scaffold for pharmaceutical research and development. Compounds containing 1,2,4-oxadiazole rings have been explored for a wide spectrum of biological targets, including anticancer, antibacterial, and antiviral activities, and have served as inhibitors for various enzymes and receptors [ 2 ]. Similarly, thiophene and thiadiazole derivatives are well-documented in scientific literature for their potent antitumor properties [ 3 ]. Consequently, this multi-heterocyclic reagent is of significant interest for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for biological screening. This product is intended for research use only and is not for diagnostic or therapeutic use. It is not approved for use in humans or animals.

Properties

IUPAC Name

3-thiophen-2-yl-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3OS3/c1-3-10(19-5-1)9-8-21-13(15-9)7-12-16-14(17-18-12)11-4-2-6-20-11/h1-6,8H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPJSKWVNNLXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule can be dissected into two primary components:

  • 1,2,4-Oxadiazole Core : Position 3 is substituted with a thiophen-2-yl group, while position 5 bears a ((4-(thiophen-2-yl)thiazol-2-yl)methyl) moiety.
  • Thiazole Substituent : The thiazole ring at position 5 is pre-functionalized with a thiophen-2-yl group at its 4-position and a methylene linker.

Retrosynthetically, the molecule may be assembled via:

  • Pathway A : Cyclization of a pre-formed amidoxime intermediate with a carboxylic acid derivative containing the thiazole-methyl group.
  • Pathway B : Post-functionalization of a 5-methyl-1,2,4-oxadiazole precursor with the thiazole-thiophene unit.

Synthesis of the 1,2,4-Oxadiazole Core

Amidoxime Intermediate Preparation

The 1,2,4-oxadiazole ring is classically synthesized via cyclization between amidoximes and activated carboxylic acid derivatives. For the target compound, the amidoxime intermediate 1 is derived from thiophene-2-carbonitrile:

$$
\text{Thiophene-2-carbonitrile} + \text{Hydroxylamine} \rightarrow \text{N-Hydroxy-thiophene-2-carboximidamide (1)}
$$

Conditions : Hydroxylamine hydrochloride (1.2 eq), ethanol/water (1:1), 80°C, 4–6 hours. Yield: 85–90%.

Carboxylic Acid Derivative for Cyclization

The carboxylic acid component must incorporate the ((4-(thiophen-2-yl)thiazol-2-yl)methyl) group. This is synthesized via:

Thiazole Ring Formation (Hantzsch Thiazole Synthesis)

Reaction of thioamide 2 with α-bromo ketone 3 affords thiazole 4 :

$$
\text{Thioamide (2)} + \alpha\text{-Bromo-4-(thiophen-2-yl)acetophenone (3)} \rightarrow 4\text{-(Thiophen-2-yl)thiazole-2-carboxylic acid (4)}
$$

Conditions : DMF, 100°C, 12 hours. Yield: 70–75%.

Methylation and Activation

The carboxylic acid 4 is methylated to its methyl ester 5 , followed by reduction to the alcohol 6 and oxidation to aldehyde 7 :

$$
4 \xrightarrow{\text{CH}3\text{OH/H}^+} 5 \xrightarrow{\text{LiAlH}4} 6 \xrightarrow{\text{PCC}} 7
$$

Aldehyde 7 is subjected to a Wittig reaction with methyltriphenylphosphonium ylide to introduce the methylene group, yielding 8 . Subsequent oxidation with KMnO₄ provides carboxylic acid 9 .

Cyclization to 1,2,4-Oxadiazole

Amidoxime 1 reacts with activated carboxylic acid 9 under cyclodehydration conditions:

$$
\text{1} + \text{9} \xrightarrow{\text{T3P, Et}_3\text{N}} \text{Target Compound}
$$

Conditions : Propylphosphonic anhydride (T3P, 1.5 eq), triethylamine (2 eq), dichloromethane, 0°C to room temperature, 12 hours. Yield: 87–92%.

Alternative Synthetic Routes

One-Pot Heterocyclization

A one-pot method adapted from employs nitriles, hydroxylamine, and acyl chlorides:

$$
\text{Thiophene-2-carbonitrile} + \text{Hydroxylamine} + \text{Thiazole-methyl acyl chloride} \rightarrow \text{Target Compound}
$$

Conditions : Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), 120°C, 1 hour. Yield: 60–75%.

Post-Functionalization of Pre-Formed Oxadiazole

A 5-methyl-1,2,4-oxadiazole intermediate 10 is synthesized first, followed by radical bromination and Suzuki coupling with a thiazole-thiophene boronic ester:

$$
10 \xrightarrow{\text{NBS, AIBN}} 11 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}
$$

Conditions : N-Bromosuccinimide (NBS, 1.1 eq), azobisisobutyronitrile (AIBN), CCl₄, reflux, 6 hours; Pd-catalyzed coupling with K₂CO₃, dioxane/water, 80°C, 12 hours. Yield: 65–70%.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield (%) Ref.
T3P Cyclization High yield, short reaction time Costly activating agent (T3P) 87–92
One-Pot Synthesis Simplified work-up, solvent-free steps Moderate yield, requires high temperatures 60–75
Post-Functionalization Flexibility in introducing complex substituents Multi-step, lower overall yield 65–70

Optimization and Mechanistic Considerations

  • Regioselectivity : The use of T3P ensures selective formation of the 1,2,4-oxadiazole regioisomer by promoting cyclization over competing reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance cyclization rates by stabilizing dipolar intermediates.
  • Catalysis : Triethylamine neutralizes HCl generated during cyclization, preventing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazole rings.

Scientific Research Applications

3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of essential enzymes or disruption of microbial cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Their Activities

The following table compares the target compound with structurally related derivatives reported in the literature:

Compound Name Key Structural Features Biological Activity/Application Reference
3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole Oxadiazole core with 4-bromophenyl and thiophene substituents Antimicrobial activity (broad-spectrum)
5-(Trifluoromethyl)-1,2,4-oxadiazole derivatives (e.g., XII6) Trifluoromethyl and pyrimidin-ether substituents Antifungal (effective against P. pachyrhizi)
3-(3-Chlorobenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole Chlorobenzyl and benzo[b]thiophene groups Antimalarial (inhibits Plasmodium falciparum)
5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Dual trifluoromethyl and phenyl-thiophene substituents High thermal stability; potential enzyme inhibition
3-(4-Methoxyphenyl)-5-((5-(trifluoromethyl)furan-2-yl)methyl)-1,2,4-triazole Triazole core with methoxyphenyl and trifluoromethyl-furan groups Selective leukotriene biosynthesis inhibition

Key Observations :

  • Bioactivity : The antimicrobial and antifungal activities of oxadiazoles are strongly influenced by electron-withdrawing substituents (e.g., bromophenyl, trifluoromethyl), which enhance interaction with microbial enzymes .
  • Synthetic Flexibility : Thiophene-containing oxadiazoles (e.g., the target compound) are synthesized via cyclization of hydrazides with carboxylic acids or amines, as seen in the preparation of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole .
  • Thermal Stability : Compounds with trifluoromethyl groups (e.g., CAS 256414-75-2) exhibit higher melting points (>94°C) and boiling points (>490°C), suggesting robust stability for drug formulation .
Physicochemical Properties

The table below contrasts physical properties of the target compound’s analogues:

Compound (CAS) Molecular Weight Melting Point (°C) Density (g/cm³) LogP (Predicted)
3-(4-Bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (330459-34-2) 307.17 Not reported 1.575 3.2
5-[4-Phenyl-5-(trifluoromethyl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (256414-75-2) 440.36 94.5–95.3 1.415 5.8
3-(3-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (218144-79-7) 273.27 160 1.433 2.9

Key Trends :

  • Lipophilicity : Higher logP values (e.g., 5.8 for CAS 256414-75-2) correlate with improved membrane permeability, critical for CNS-targeting drugs .
  • Thermal Stability : Nitro-substituted derivatives (e.g., CAS 218144-79-7) exhibit higher melting points, likely due to strong intermolecular dipole interactions .
Antimicrobial Activity

Analogues like 3-(4-bromophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like ampicillin in resistant strains . The thiophene-thiazole hybrid in the target compound may further enhance activity by disrupting bacterial cell wall synthesis.

Antifungal Potential

The trifluoromethyl-oxadiazole derivative XII6 (CAS 256414-75-2) exhibits 50% control against Phakopsora pachyrhizi at 0.780 mg/L, surpassing azoxystrobin (0% efficacy at the same concentration) . This highlights the role of fluorine atoms in improving antifungal potency.

Biological Activity

The compound 3-(Thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N4S2C_{14}H_{12}N_4S_2, with a molecular weight of approximately 304.40 g/mol. The structure features a thiophene ring and a thiazole moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds within this class show efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Another Oxadiazole DerivativeE. coli16 µg/mL

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. The compound under discussion has shown promising results in vitro against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HeLa10
MCF715
A549 (lung)12

Anti-inflammatory Activity

Oxadiazole derivatives have also been explored for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors of key enzymes involved in cellular metabolism.
  • Interaction with DNA/RNA : Some derivatives can intercalate into DNA or RNA structures, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell survival and apoptosis.

Case Studies

A recent study explored the effects of this oxadiazole derivative on human cancer cell lines. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis in a dose-dependent manner. Furthermore, animal models demonstrated reduced tumor growth when treated with this compound compared to controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(thiophen-2-yl)-5-((4-(thiophen-2-yl)thiazol-2-yl)methyl)-1,2,4-oxadiazole?

  • Methodological Answer : The oxadiazole core can be synthesized via cyclization of thioamide intermediates or condensation of amidoximes with carboxylic acid derivatives. For example, describes a solvent-free reaction of 1,3,4-oxadiazole precursors with aliphatic/aromatic amines under thermal conditions. Key steps include forming the thiazole ring via α-haloketone-thiourea reactions () and functionalizing the oxadiazole with thiophene substituents using Suzuki-Miyaura coupling or nucleophilic substitution. Reaction optimization should focus on catalyst selection (e.g., PEG-400 with Bleaching Earth Clay, as in ) and temperature control (70–80°C) to maximize yield and purity .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectral and chromatographic techniques:

  • 1H/13C NMR : Assign peaks based on thiophene (δ 6.8–7.5 ppm) and thiazole (δ 7.2–8.1 ppm) proton environments ().
  • IR Spectroscopy : Confirm C=N (1650–1600 cm⁻¹) and C-S (690–620 cm⁻¹) stretches ().
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns ( ).
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation; ).

Advanced Research Questions

Q. What computational strategies are recommended to predict the bioactivity and drug-likeness of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to assess interactions with target proteins (e.g., VEGFR-2 kinase, as in ). Prioritize hydrogen bonding and hydrophobic interactions at active sites.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level () to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces.
  • ADMET Prediction : Employ SwissADME or QikProp to evaluate Lipinski’s parameters (e.g., logP ≤5, H-bond donors ≤5), ensuring compliance with drug-likeness criteria ().

Q. How can researchers resolve contradictions in reported antimicrobial activity data for oxadiazole-thiophene hybrids?

  • Methodological Answer :

  • Standardized Assays : Re-evaluate MIC values against reference strains (e.g., S. aureus ATCC 25923) using broth microdilution (CLSI guidelines).
  • Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., thiophene vs. furan () or methyl vs. nitro groups ().
  • Synergy Studies : Test combinations with commercial antibiotics (e.g., ciprofloxacin) to identify potentiation effects ( ).

Q. What experimental and theoretical approaches validate the electronic properties of the oxadiazole-thiophene framework?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λmax shifts in polar vs. nonpolar solvents to assess charge-transfer transitions.
  • Cyclic Voltammetry : Determine oxidation/reduction potentials (e.g., thiophene’s π→π* transitions at ~1.5 V).
  • TD-DFT Analysis : Simulate electronic spectra using Gaussian 16 with solvent corrections (PCM model) ().

Critical Analysis of Contradictions

  • Synthetic Yields : reports ~87% yields using PEG-400 catalysis, while solvent-free methods ( ) achieve ~75%. Contradictions may arise from differences in intermediate stability or purification protocols.
  • Bioactivity Variability : Thiophene derivatives in show higher antibacterial activity than furan analogs (), emphasizing the role of sulfur’s electronegativity in target binding.

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